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Compound of Interest

Compound Name: Fenoxaprop-P

Cat. No.: B040489 Get Quote

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for Fenoxaprop-P-ethyl. It is intended for

researchers, scientists, and professionals in drug development and analytical chemistry who

are working with this compound. This guide includes detailed spectroscopic data, experimental

protocols for data acquisition, and a workflow diagram for the analytical determination of

Fenoxaprop-P-ethyl.

Chemical Information
IUPAC Name: ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate[1]

Molecular Formula: C₁₈H₁₆ClNO₅[1][2]

Molecular Weight: 361.8 g/mol [1][2]

CAS Number: 71283-80-2[2][3]

Fenoxaprop-P-ethyl is the R-isomer of the herbicide fenoxaprop-ethyl and is known for its

post-emergence activity against annual and perennial grass weeds.[4] It functions by inhibiting

acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis.[4]

Spectroscopic Data
The following sections present the NMR and mass spectrometry data for Fenoxaprop-P-ethyl

in a structured format.
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The data presented below is for fenoxaprop-ethyl, the racemic mixture, as it is readily available

and representative for the P-ethyl enantiomer.

Table 1: ¹H NMR Spectroscopic Data for Fenoxaprop-ethyl

Chemical Shift (δ) ppm Multiplicity Assignment

7.43 m Aromatic CH

7.39 m Aromatic CH

7.33 m Aromatic CH

7.30 m Aromatic CH

7.25 m Aromatic CH

6.96 m Aromatic CH

6.94 m Aromatic CH

4.72 q O-CH(CH₃)

4.23 q O-CH₂(CH₃)

1.63 d O-CH(CH₃)

1.27 t O-CH₂(CH₃)

Solvent: CDCl₃, Frequency:

400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for Fenoxaprop-ethyl
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Chemical Shift (δ) ppm Assignment

171.86 C=O (ester)

162.83 Aromatic C-O

155.89 Aromatic C-O

148.49 Aromatic C

146.86 Aromatic C

139.56 Aromatic C-Cl

128.81 Aromatic CH

125.06 Aromatic CH

121.19 Aromatic CH

119.21 Aromatic CH

116.36 Aromatic CH

110.67 Aromatic CH

73.31 O-CH(CH₃)

61.43 O-CH₂(CH₃)

18.56 O-CH(CH₃)

14.15 O-CH₂(CH₃)

Solvent: CDCl₃, Frequency: 100.40 MHz[1]

Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information

about the molecular weight and elemental composition of a compound, as well as its structure

through fragmentation analysis.

Table 3: LC-MS/MS Data for Fenoxaprop-P-ethyl
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Precursor Ion
[M+H]⁺ (m/z)

Collision Energy
Major Fragment
Ions (m/z)

Relative Intensity

362.079 15% (nominal) 288.0423 64

362.0787
HCD (NCE 20-30-

40%)
288.04211 100

362.07883 49.89

121.06509 13.12

119.04947 12.86

244.05225 10.60

Ionization Mode: ESI+

[1][2]

Table 4: GC-MS Data for Fenoxaprop-ethyl

Major Fragment Ions (m/z)

361

290

288

247

Source: NIST Mass Spectrometry Data Center[1]

Experimental Protocols
This section details the methodologies for acquiring NMR and mass spectrometry data for

Fenoxaprop-P-ethyl.

A general protocol for acquiring NMR spectra of small molecules like Fenoxaprop-P-ethyl is as

follows:
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Sample Preparation: Dissolve approximately 5-10 mg of the Fenoxaprop-P-ethyl standard in

0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample is then

transferred to a 5 mm NMR tube.

Instrument Setup:

Place the NMR tube into the spectrometer's autosampler or manually insert it into the

magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or

automatically using routines like topshim.[5]

Tune and match the probe for the desired nuclei (¹H and ¹³C).

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse program

(e.g., zg30 or zggpw5).[5] Key parameters include the spectral width, number of scans,

and relaxation delay.

¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse

sequence (e.g., zgpg30). A larger number of scans is typically required for ¹³C due to its

lower natural abundance and smaller gyromagnetic ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
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The following protocol is based on the Bayer Method FP-003-W11-01 for the determination of

Fenoxaprop-P-ethyl and its metabolites in water.[6]

Sample Preparation: Water samples are diluted with methanol before analysis.[6]

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-

MS/MS) with an electrospray ionization (ESI) source is used.[6]

LC Column: A suitable reversed-phase column, such as a Waters XBridge C18 (3.5 µm,

2.1x50 mm), is employed.[1]

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),

often with additives like formic acid or ammonium acetate to improve ionization.

MS/MS Detection:

The mass spectrometer is operated in the positive electrospray ionization mode (ESI+).

Multiple Reaction Monitoring (MRM) is used for quantification. Two ion transitions are

typically monitored for each analyte: one for quantitation (primary) and one for

confirmation (secondary).[6]

Quantification: An external standard calibration curve is prepared using analytical standards

of Fenoxaprop-P-ethyl. The concentration in the samples is determined by comparing the

peak areas to the calibration curve. The limit of quantitation (LOQ) for this method has been

defined as 0.5 ng/mL.[6]

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of Fenoxaprop-P-ethyl in

environmental samples using LC-MS/MS.
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Caption: Workflow for the analysis of Fenoxaprop-P-ethyl by LC-MS/MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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